5-Amino-3-bromo-2-pyrrolidinopyridine

Description

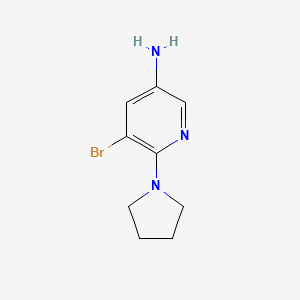

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-pyrrolidin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3/c10-8-5-7(11)6-12-9(8)13-3-1-2-4-13/h5-6H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQTVMDWOFCFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry is a critical analytical technique for the accurate determination of the elemental composition of a molecule. This method measures the mass-to-charge ratio (m/z) with high precision, allowing for the calculation of the molecular formula.

For the compound 5-Amino-3-bromo-2-pyrrolidinopyridine, the theoretical exact mass can be calculated based on its molecular formula, C₉H₁₂BrN₃. This provides a fundamental reference for any experimental HRMS analysis.

Theoretical Monoisotopic Mass Calculation:

| Element | Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Bromine (⁷⁹Br) | 1 | 78.918337 | 78.918337 |

| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |

| Total | 241.021459 |

Note: The table presents the calculation for the most abundant isotopes.

An experimental HRMS analysis would aim to measure the m/z of the protonated molecule, [M+H]⁺, which would be expected at approximately 242.028784. The deviation of the measured value from the calculated value, expressed in parts per million (ppm), would confirm the elemental composition.

However, as of the current date, no published studies containing experimental HRMS data for this compound could be located. Therefore, a data table with experimental findings cannot be provided.

Computational and Theoretical Investigations of 5 Amino 3 Bromo 2 Pyrrolidinopyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the properties of heterocyclic compounds. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), offer a balance of computational cost and accuracy for predicting molecular properties. researchgate.netresearchgate.net These calculations form the basis for understanding the molecule's electronic behavior, preferred three-dimensional shape, and spectral characteristics.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

DFT calculations can precisely map the electron density of these orbitals, revealing the most probable locations for nucleophilic and electrophilic attacks. For 5-Amino-3-bromo-2-pyrrolidinopyridine, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO would also be distributed across the π-system of the pyridine (B92270) core.

Table 1: Predicted Frontier Molecular Orbital Properties This table presents hypothetical but representative values for this compound based on DFT calculations performed on analogous aminopyridine systems. researchgate.netnih.gov

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -5.85 | Electron-donating capability |

| LUMO Energy | -1.20 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.65 | Chemical reactivity and stability |

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. researchgate.net Using methods like DFT, the bond lengths, bond angles, and dihedral angles are adjusted until a stationary point on the potential energy surface is found. This optimized structure is crucial for accurate predictions of other properties.

For this compound, key structural parameters would include the planarity of the pyridine ring, the orientation of the amino group, and the conformation of the pyrrolidine (B122466) ring (which typically adopts an "envelope" or "twist" conformation). The interaction between the pyrrolidine and pyridine rings, including the C-N bond length and the dihedral angle between the rings, would be of particular interest.

Table 2: Selected Predicted Geometrical Parameters This table shows illustrative optimized geometry parameters for this compound, derived from standard values for pyridine and pyrrolidine structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-N(pyrrolidine) | 1.37 Å |

| Bond Length | C3-Br | 1.90 Å |

| Bond Length | C5-N(amino) | 1.38 Å |

| Bond Angle | C2-C3-C4 | 118.5° |

| Bond Angle | C3-C2-N(pyrrolidine) | 121.0° |

| Dihedral Angle | C3-C2-N(pyrrolidine)-C(pyrrolidine) | 35.0° |

Theoretical calculations can predict spectroscopic data, which is invaluable for interpreting experimental results.

Infrared (IR) Frequencies: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. researchgate.net These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. The analysis helps in assigning specific vibrational modes (e.g., N-H stretching, C-Br stretching, ring vibrations) to the observed IR bands. researchgate.net

Table 3: Representative Calculated IR Frequencies and Assignments Theoretical values based on DFT calculations for similar brominated aminopyridines. researchgate.netnist.gov

| Wavenumber (cm⁻¹, Scaled) | Vibrational Mode Assignment |

| 3450, 3350 | N-H asymmetric & symmetric stretching (amino group) |

| 2960, 2870 | C-H stretching (pyrrolidine ring) |

| 1620 | N-H scissoring (amino group) |

| 1580 | C=C/C=N stretching (pyridine ring) |

| 1250 | C-N stretching |

| 680 | C-Br stretching |

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable technique for predicting the ¹H and ¹³C NMR chemical shifts of a molecule. modgraph.co.uk Calculations are performed on the optimized geometry, and the resulting chemical shifts (usually referenced to a standard like tetramethylsilane, TMS) can aid in the structural elucidation and assignment of experimental NMR spectra.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts Illustrative chemical shifts (δ, ppm) calculated relative to TMS.

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

| ¹H | 7.55 | H6 (Pyridine) |

| ¹H | 7.10 | H4 (Pyridine) |

| ¹H | 5.50 | -NH₂ |

| ¹H | 3.40 | -CH₂- (Pyrrolidine, adjacent to N) |

| ¹³C | 155.0 | C2 (Pyridine) |

| ¹³C | 145.5 | C6 (Pyridine) |

| ¹³C | 139.0 | C5 (Pyridine) |

| ¹³C | 115.0 | C4 (Pyridine) |

| ¹³C | 108.0 | C3 (Pyridine) |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations could be applied to study the behavior of this compound in a solution phase. MD simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics, solvation effects, and intermolecular interactions. Such simulations would be particularly useful for understanding how the molecule interacts with solvent molecules or a biological target, like a protein binding site. Currently, there are no specific MD simulation studies available in the literature for this compound.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. ijssst.info Calculating the energy of the transition state allows for the determination of the activation energy, which is key to understanding reaction rates. For this compound, this approach could be used to model its synthesis or its subsequent reactions, such as electrophilic substitution on the pyridine ring or nucleophilic substitution of the bromine atom. ijssst.info This provides a theoretical framework for optimizing reaction conditions and predicting potential byproducts.

Theoretical Insights into Structure-Reactivity and Structure-Property Relationships

By integrating the results from quantum chemical calculations, a comprehensive picture of the molecule's structure-reactivity and structure-property relationships can be developed.

Properties: The optimized geometry and calculated electronic properties can be correlated with macroscopic properties. For instance, the molecular polarity, derived from the calculated dipole moment, influences solubility and intermolecular interactions. The theoretical IR and NMR spectra serve as a benchmark for experimental characterization and quality control.

Reactivity and Derivatization Studies of 5 Amino 3 Bromo 2 Pyrrolidinopyridine

Reactions on the Pyridine (B92270) Ring:Reactions involving the pyridine ring itself, such as electrophilic substitution, are heavily influenced by the existing substituents. The interplay of the electron-donating amino and pyrrolidino groups and the deactivating bromo group would create a unique reactivity pattern.orgsyn.orgresearchgate.netHowever, no published research was found that explores these reactions on 5-Amino-3-bromo-2-pyrrolidinopyridine.

To generate the requested article would require fabricating experimental data, which is contrary to the principles of providing accurate and factual information. The strict constraints of the request, combined with the lack of specific research on "this compound," make it impossible to proceed. Further research and publication on this specific molecule would be necessary before a comprehensive and scientifically sound article on its reactivity could be written.

Electrophilic and Nucleophilic Aromatic Substitutions

The pyridine ring in this compound possesses a dualistic nature in substitution reactions, susceptible to both electrophilic and nucleophilic attacks depending on the reaction conditions and the nature of the attacking species.

Electrophilic Aromatic Substitution (EAS): The mechanism of EAS typically involves an initial attack by the aromatic ring's π-electrons on an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The strong electron-donating nature of the amino group at the C5 position and the pyrrolidino group at the C2 position increases the electron density of the pyridine ring, thereby activating it towards electrophilic attack. This activation is expected to direct incoming electrophiles primarily to the C4 and C6 positions, which are ortho and para to the activating amino group. Reactions such as nitration, sulfonation, and halogenation would likely proceed at these sites. masterorganicchemistry.comresearchgate.net For instance, the bromination of 2-aminopyridine (B139424) is a known EAS reaction, though it can sometimes lead to di-substituted products if not carefully controlled. ijssst.infoheteroletters.org

Nucleophilic Aromatic Substitution (NAS): In contrast, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic, augmented by the electron-withdrawing effect of the bromine atom, makes the ring susceptible to NAS. youtube.commasterorganicchemistry.com NAS reactions proceed when a nucleophile attacks the electron-poor ring, forming a Meisenheimer-like intermediate, followed by the elimination of a leaving group. masterorganicchemistry.com The bromine atom at C3 is a potential leaving group in such reactions. Furthermore, the positions ortho and para to the ring nitrogen (C2 and C6) are particularly activated for nucleophilic attack. youtube.com

A significant application of this reactivity is in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. In these processes, the carbon-bromine bond can undergo oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that results in the substitution of the bromine atom with various aryl or alkyl groups. mdpi.com This method is a powerful tool for the derivatization of halogenated pyridines. mdpi.compipzine-chem.com

| Substitution Type | Reactive Positions & Rationale | Potential Reactions |

| Electrophilic Aromatic Substitution (EAS) | C4, C6 (Activated by NH₂ and pyrrolidino groups) | Nitration, Halogenation, Sulfonation, Friedel-Crafts |

| Nucleophilic Aromatic Substitution (NAS) | C3 (Bromine as leaving group), C2, C6 (Activated by ring N) | Suzuki Coupling, Buchwald-Hartwig Amination |

Oxidative and Reductive Transformations

The functional groups on this compound allow for a range of oxidative and reductive transformations.

Oxidative Reactions: The pyrrolidine (B122466) moiety is susceptible to oxidative ring-opening through C-N bond cleavage, a process that can be initiated by various reagents to yield linear amino amide derivatives. researchgate.net The pyridine nitrogen can be oxidized to form the corresponding pyridine-N-oxide, which can alter the electronic properties and reactivity of the ring, often facilitating subsequent substitution reactions. The primary amino group itself can also be a site for oxidation under specific conditions.

Reductive Reactions: The compound can undergo reductive dehalogenation to replace the bromine atom with a hydrogen atom, typically using a metal catalyst and a hydrogen source. The pyridine ring can be reduced to a piperidine (B6355638) ring under more forcing conditions, such as catalytic hydrogenation at high pressure. If a nitro group were introduced onto the ring via EAS, it could be selectively reduced to an amino group using reagents like reduced iron in acidic media or tin(II) chloride, a common transformation in the synthesis of substituted pyridines. orgsyn.org

| Transformation Type | Moiety Involved | Potential Outcome |

| Oxidation | Pyrrolidine Ring | Ring-opening via C-N cleavage researchgate.net |

| Oxidation | Pyridine Nitrogen | Formation of Pyridine-N-Oxide |

| Reduction | C-Br Bond | Reductive dehalogenation (C-H formation) |

| Reduction | Pyridine Ring | Hydrogenation to Piperidine ring |

Cyclization and Rearrangement Reactions Involving the Pyridine and Pyrrolidine Moieties

The structure of this compound is a scaffold for advanced molecular constructions through cyclization and rearrangement reactions.

Cyclization Reactions: The amino group at C5 is a key functional handle for building fused-ring systems. By introducing an appropriate electrophilic side chain onto the molecule (for example, via N-alkylation of the amino group), an intramolecular cyclization can be triggered. This strategy, where the amino nitrogen acts as an intramolecular nucleophile, can lead to the formation of novel polycyclic heterocyclic systems. This approach is analogous to halocyclization reactions where an amino group participates in ring formation. nih.gov

Rearrangement and Ring-Opening Reactions: The pyrrolidine ring is not merely a static substituent; it can participate in dynamic transformations. Skeletal remodeling of the pyrrolidine core via C-N bond cleavage represents a significant type of rearrangement. researchgate.net Such reactions can transform the five-membered pyrrolidine ring into different cyclic or acyclic structures, providing access to diverse molecular architectures. researchgate.net While common rearrangements like the Beckmann or Pinacol rearrangements are not directly applicable without further functionalization, the principles of bond migration are central to the skeletal transformations of the pyrrolidine moiety. libretexts.org

| Reaction Class | Moiety Involved | Description |

| Cyclization | Amino Group / Pyridine Ring | Intramolecular nucleophilic attack by the amino group onto an appended electrophile to form fused heterocyclic rings. |

| Rearrangement | Pyrrolidine Ring | Skeletal remodeling through C-N bond cleavage to form new cyclic or acyclic amine structures. researchgate.net |

Catalytic Applications of the Compound or its Derivatives

The structural features of this compound and its derivatives make them promising candidates for applications in catalysis, both as organocatalysts and as ligands for transition metals.

Organocatalysis: The compound possesses multiple functional groups that can participate in organocatalytic cycles. The amino group can function as a Brønsted base or as a hydrogen-bond donor, which is a key interaction in many asymmetric catalytic processes. nih.gov The pyridine nitrogen provides an additional basic site. The presence of these two sites could enable bifunctional catalysis, where one group activates the nucleophile and the other activates the electrophile, similar to mechanisms seen in some chiral organocatalysts used in aza-Henry reactions. nih.gov

Ligand in Transition Metal Catalysis: The molecule is a potential bidentate ligand for transition metal catalysis. The pyridine nitrogen and the exocyclic amino nitrogen can coordinate to a metal center, forming a stable chelate ring. Such ligands are crucial in controlling the reactivity and selectivity of metal catalysts in a wide array of reactions, including cross-coupling, hydrogenation, and oxidation. The electronic and steric properties of the ligand can be tuned by modifying the pyridine ring or the pyrrolidine substituent to optimize catalytic performance. The use of related aminopyridine structures as substrates in palladium-catalyzed reactions underscores their strong interaction with transition metals. mdpi.compipzine-chem.com

The efficacy of this compound or its derivatives in a catalytic role would be highly dependent on its structural and electronic properties.

Mechanistic Implications in Organocatalysis: In a potential role as a bifunctional organocatalyst, the relative pKa values of the amino group and the pyridine nitrogen would be critical. The mechanism could involve one nitrogen acting as a general base to deprotonate a pro-nucleophile, while the other protonated nitrogen stabilizes the transition state through hydrogen bonding. The steric hindrance provided by the pyrrolidine group would be a major factor in determining the enantioselectivity of the catalyzed reaction, by controlling the trajectory of approach of the substrates to the catalytic sites. nih.gov

Selectivity in Transition Metal Catalysis: When used as a ligand, the bite angle and conformational flexibility of the chelate ring formed with a metal center would be paramount. These geometric constraints directly influence the coordination sphere of the metal, which in turn dictates the regioselectivity and stereoselectivity of the catalytic transformation. For instance, in an asymmetric hydrogenation reaction, the chiral environment created by a ligand derived from this scaffold would determine the facial selectivity of hydride delivery to a prochiral substrate. The electronic effects of substituents on the pyridine ring would modulate the electron density at the metal center, thereby tuning its catalytic activity.

| Catalysis Type | Key Structural Feature | Influence on Mechanism and Selectivity |

| Organocatalysis | Amino and Pyridine Nitrogens | Potential for bifunctional acid-base catalysis. nih.gov |

| Organocatalysis | Pyrrolidine Group | Steric bulk can control enantioselectivity by creating a chiral pocket. |

| Metal Catalysis | Bidentate N,N'-Coordination | Forms a stable chelate; the geometry (bite angle) influences selectivity. |

| Metal Catalysis | Substituents on Pyridine Ring | Electronic tuning of the metal center's reactivity. |

Exploration of Academic Chemical Applications Non Clinical Focus

Role as a Synthetic Intermediate for Advanced Chemical Structures

The strategic placement of reactive functional groups on the pyridine (B92270) ring of 5-Amino-3-bromo-2-pyrrolidinopyridine makes it a valuable intermediate in organic synthesis. The amino group can act as a nucleophile or be transformed into various other functionalities, while the bromine atom is amenable to a wide range of cross-coupling reactions. The pyrrolidine (B122466) ring also offers sites for further modification.

Synthesis of Complex Heterocyclic Scaffolds

The aminopyridine scaffold is a cornerstone in the construction of fused heterocyclic systems, which are prevalent in biologically active molecules. rsc.orgmdpi.comnih.gov The presence of both an amino group and a halogen on the pyridine ring of this compound allows for sequential or one-pot cyclization reactions to build intricate molecular architectures. For instance, the amino group can participate in condensation reactions with various electrophiles to form fused pyrimidine, imidazole, or triazine rings.

Furthermore, the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. rsc.orgheteroletters.org These reactions enable the introduction of a wide array of substituents at the 3-position of the pyridine ring, including aryl, heteroaryl, alkyl, and amino groups. This versatility allows for the generation of diverse libraries of complex heterocyclic compounds. For example, intramolecular cyclization following a cross-coupling reaction can lead to the formation of polycyclic aromatic systems with unique electronic and steric properties. The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones is a well-established method that could be adapted for this compound. rsc.org

Table 1: Potential Heterocyclic Scaffolds from this compound

| Starting Material | Reagent/Reaction Condition | Potential Product |

|---|---|---|

| This compound | α-haloketone | Imidazo[1,2-a]pyridine derivative |

| This compound | Dicarbonyl compound | Pyrazolo[3,4-b]pyridine derivative nih.gov |

Building Block for Peptidomimetics and Amino Acid Derivatives

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. nih.gov Heterocyclic scaffolds are frequently employed in the design of peptidomimetics to constrain the conformation of the molecule and to present side-chain functionalities in a specific spatial orientation. researchgate.netresearchgate.net

The this compound scaffold can serve as a rigid core for the synthesis of peptidomimetics. The amino group provides a point for peptide bond formation or for the attachment of amino acid side chains. The bromine atom can be functionalized to introduce further diversity, mimicking the side chains of natural amino acids. For instance, coupling with different organometallic reagents can introduce a variety of carbon-based substituents. The pyrrolidine ring itself is a proline bioisostere and can be incorporated into peptide sequences to induce specific secondary structures. The use of heteroaromatic amino acids like histidine and tryptophan in the synthesis of fused heterocyclic frameworks for bioactive agents highlights the potential of incorporating such heterocyclic cores into peptide-like structures. mdpi.com

Development as a Scaffold for Bioactive Compounds (Mechanistic & Target Identification Studies)

The aminopyridine moiety is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. rsc.orgresearchgate.net This makes this compound an attractive scaffold for the development of novel bioactive compounds for use in mechanistic and target identification studies.

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for activity.

The this compound scaffold offers multiple points for modification to generate a library of analogs for SAR studies. The amino group can be acylated, alkylated, or converted to other functional groups. The bromine atom can be replaced with a variety of substituents using cross-coupling reactions. The pyrrolidine ring can also be substituted at various positions. The antiproliferative activity of pyridine derivatives, for example, has been shown to be influenced by the nature and position of substituents on the pyridine ring. nih.gov

Table 2: Potential Modifications of this compound for SAR Studies

| Position of Modification | Type of Modification | Potential Effect on Activity |

|---|---|---|

| 5-Amino group | Acylation, Alkylation, Sulfonylation | Altering hydrogen bonding capacity and lipophilicity |

| 3-Bromo group | Suzuki, Sonogashira, Buchwald-Hartwig coupling | Introducing diverse steric and electronic features |

In vitro Mechanistic Biological Studies (e.g., Enzyme Inhibition, Receptor Binding without clinical data)

Once a library of analogs based on the this compound scaffold is synthesized, these compounds can be subjected to a variety of in vitro biological assays to investigate their mechanism of action. These studies are crucial for identifying the molecular targets of the compounds and for understanding how they exert their biological effects.

For example, aminopyridine derivatives have been investigated as inhibitors of various enzymes, such as kinases and α-glucosidase. rsc.orgnih.gov Therefore, analogs of this compound could be screened against a panel of enzymes to identify potential inhibitory activities. Similarly, these compounds could be tested in receptor binding assays to determine if they interact with specific cellular receptors. The biological evaluation of imidazo[4,5-b]pyridines has shown that substitutions on the pyridine and appended rings significantly impact their antiproliferative and antiviral activities. nih.gov

Co-crystallization Studies with Biochemical Targets (e.g., Proteins, Enzymes)

To gain a detailed understanding of how a bioactive compound interacts with its molecular target at the atomic level, co-crystallization studies are often performed. This involves crystallizing the compound in complex with its target protein or enzyme and then determining the three-dimensional structure of the complex using X-ray crystallography.

If an analog of this compound is found to have significant activity against a specific protein target, co-crystallization studies could provide invaluable information about its binding mode. This information can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the compound's affinity and selectivity. Such insights are critical for the rational design of more potent and selective second-generation compounds.

Applications in Materials Science Research

The unique electronic and structural characteristics of this compound make it a candidate for investigation in materials science, particularly in the development of novel metal complexes and as a tool in structural biology.

As Ligands for Metal Complexes

The aminopyridine moiety of this compound provides a key functional group for coordination with metal ions. The nitrogen atom of the pyridine ring and the exocyclic amino group can act as Lewis bases, donating electron pairs to form coordinate bonds with transition metals. This chelation can lead to the formation of stable metal complexes with diverse geometries and electronic properties.

Research on related aminopyridine derivatives has demonstrated their capacity to form complexes with a variety of transition metals, including copper(II), cobalt(II), nickel(II), and palladium(II) researchgate.netnih.gov. These complexes have been investigated for their catalytic activity and biological properties researchgate.net. For instance, Schiff base ligands derived from 2-amino-3-hydroxypyridine have been used to synthesize bivalent transition metal complexes nih.gov. Similarly, transition metal complexes have been constructed using pyridine-amino acids, highlighting the versatility of the pyridine-amine scaffold in coordination chemistry researchgate.net. The presence of the pyrrolidino and bromo substituents on the this compound backbone would further influence the steric and electronic properties of the resulting metal complexes, potentially tuning their reactivity and stability.

Table 1: Examples of Metal Complexes with Aminopyridine-Related Ligands

| Ligand | Metal Ion(s) | Resulting Complex Geometry | Potential Application | Reference |

|---|---|---|---|---|

| 5-bromosalicylidene-4-amino-3-mercapto-1,2,4-triazine-5-one | Cu(II), Ni(II), Co(II), Pd(II) | Square planar, Octahedral | Catalysis, Antibacterial | researchgate.net |

| Schiff base of 2-amino-3-hydroxypyridine | Cu(II), Co(II), Ni(II), Mn(II), UO2(II) | Not specified | Antimicrobial, Antioxidant | nih.gov |

| Pyridine-amino acid | Cd(II), Co(II), Zn(II), Mn(II) | 3D network, Supramolecular network | Fluorescence Sensing, Catalysis | researchgate.net |

Use as Phasing Reagents in Protein Crystallography (bromo analogs)

The determination of protein structures by X-ray crystallography often relies on solving the "phase problem." One powerful technique to address this is Multi-wavelength Anomalous Dispersion (MAD), which utilizes the anomalous scattering of X-rays by heavy atoms incorporated into the protein crystal. The bromine atom in this compound makes it a potential candidate for use as a phasing reagent.

Bromine has a K-absorption edge at an accessible X-ray wavelength (0.92 Å), making it suitable for MAD experiments ucla.edu. The anomalous and isomorphous scattering properties of bromide and iodide ions are well-established for providing phasing information in protein structure solution ucla.edu. It is a common practice to use brominated or iodinated nucleotides for determining the structures of nucleic acids and their protein complexes ucla.edu. By soaking a protein crystal in a solution containing a bromine-containing compound like this compound, the molecule may bind to the protein, introducing the necessary heavy atom for phasing.

Table 2: Properties of Halogens Used in Protein Crystallography Phasing

| Halogen | Application Method | Key Property | Reference |

|---|---|---|---|

| Bromine | Multi-wavelength Anomalous Dispersion (MAD) | Accessible K-absorption edge (0.92 Å) | ucla.edu |

| Iodine | Single-wavelength Anomalous Diffraction (SAD), Single Isomorphous Replacement with Anomalous Scattering (SIRAS) | Useful anomalous signal | ucla.edunih.gov |

Utility in Analytical Chemistry Research (e.g., as chemical probes or derivatization reagents)

In analytical chemistry, there is a constant need for new reagents that can enhance the detection and quantification of analytes. The structural motifs within this compound suggest its potential utility as a chemical probe and a derivatization reagent.

The aminopyridine scaffold is known to be a core component of some fluorescent molecules nih.govresearchgate.net. Unsubstituted pyridin-2-amine, for example, exhibits a high quantum yield, making it a promising scaffold for fluorescent probes nih.govresearchgate.net. By modifying the aminopyridine structure, it is possible to create "smart probes" that exhibit fluorescence only after reacting with a specific analyte, a concept utilized in "click-and-probing" applications nih.gov. The pyrrolidino and bromo groups on this compound could modulate the fluorescence properties of the core structure, potentially leading to the development of novel chemical sensors. For instance, a 2-aminopyridine (B139424) derivative has been reported as a fluorescent chemosensor for the detection of Fe³⁺ and Hg²⁺ ions researchgate.net.

Furthermore, the primary amino group of this compound makes it a candidate for use as a derivatization reagent in chromatography and mass spectrometry. Derivatization is often employed to improve the chromatographic behavior and detection sensitivity of analytes researchgate.net. Reagents that react with primary amines are commonly used for this purpose mdpi.comresearchgate.net. By reacting this compound with an analyte containing a suitable functional group, a derivative with enhanced detectability (e.g., by UV, fluorescence, or mass spectrometry) could be formed. The presence of the bromine atom would also introduce a characteristic isotopic pattern, aiding in mass spectrometric identification.

Table 3: Examples of Aminopyridine-Related Compounds in Analytical Chemistry

| Compound Type | Application | Principle of Operation | Reference |

|---|---|---|---|

| Aminopyridine derivatives | Fluorescent Probes | Intrinsic fluorescence of the aminopyridine scaffold, which can be modulated by analyte binding. | nih.govresearchgate.netresearchgate.net |

| Amine-reactive reagents | Derivatization Reagents | Covalent reaction with primary amines to improve chromatographic properties and detectability. | researchgate.netmdpi.comresearchgate.net |

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic strategies for producing brominated aminopyridines, which are precursors or analogues, often rely on multi-step processes that may involve harsh reagents and generate significant waste. orgsyn.orgheteroletters.org Future research should prioritize the development of greener synthetic pathways for 5-Amino-3-bromo-2-pyrrolidinopyridine. This includes exploring catalytic C-H activation/amination and C-H activation/bromination reactions to reduce the number of synthetic steps. Investigating one-pot syntheses where multiple transformations occur in a single reaction vessel would further enhance efficiency and reduce solvent and energy consumption. The principles of atom economy, which focus on maximizing the incorporation of all materials from the starting reagents into the final product, should guide the design of these new routes.

Integration with Flow Chemistry and Automated Synthesis

The batch-wise production of fine chemicals can be limited by issues of scalability, safety, and batch-to-batch variability. Flow chemistry, where reactions are performed in continuous-flow reactors, offers a promising alternative. For the synthesis of this compound, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. The integration of automated synthesis platforms would allow for high-throughput screening of reaction conditions and catalysts, accelerating the optimization of synthetic routes and the exploration of novel derivatives.

Advanced Spectroscopic Characterization Techniques (e.g., Cryo-EM for structural complexes)

A thorough understanding of the three-dimensional structure of this compound and its potential complexes with biological macromolecules is crucial for designing new applications. While standard techniques like NMR and X-ray crystallography are fundamental, advanced methods could provide deeper insights. For instance, if this molecule is found to bind to a large protein, cryogenic electron microscopy (Cryo-EM) could be employed to determine the structure of the resulting complex at near-atomic resolution. This information would be invaluable for structure-based drug design. Detailed spectroscopic studies, such as linear-dichroic infrared spectroscopy, could also help to understand its electronic structure and behavior in different environments. bas.bg

Predictive Modeling for Structure-Function Relationships via Machine Learning

Machine learning and artificial intelligence are revolutionizing chemical research. By creating a database of synthesized derivatives of the pyrrolidinopyridine scaffold and their measured properties (e.g., biological activity, optoelectronic properties), machine learning models could be trained to predict the characteristics of yet-unsynthesized compounds. These predictive models can establish quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR). This computational approach would significantly reduce the time and resources required for experimental screening by prioritizing the synthesis of compounds with the highest probability of desired functionalities.

Exploration of Novel Reactivities and Catalytic Potentials

The unique arrangement of amino, bromo, and pyrrolidino substituents on the pyridine (B92270) ring of this compound suggests a rich and underexplored reactivity profile. The bromine atom can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new functional groups. mdpi.com The amino and pyrrolidino groups can act as directing groups or participate in cyclization reactions. Furthermore, the pyridine nitrogen and the exocyclic amino group could coordinate with metal centers, opening up the possibility of using this compound or its derivatives as ligands in catalysis. Research into its potential to catalyze specific organic transformations could unveil novel applications.

Design of New Functional Molecules Based on the Pyrrolidinopyridine Scaffold (e.g., in optoelectronics, sensing)

The pyrrolidinopyridine scaffold is a versatile building block for the construction of larger, more complex functional molecules. By strategically modifying the core structure of this compound, new materials with tailored properties could be designed. For example, extending the conjugation of the pyridine ring through cross-coupling reactions could lead to novel chromophores for use in organic light-emitting diodes (OLEDs) or other optoelectronic devices. pipzine-chem.com Additionally, the amino group could be functionalized to create chemosensors capable of selectively detecting specific ions or molecules through changes in their optical or electrochemical properties. mdpi.com The inherent polarity and hydrogen-bonding capabilities of the molecule also make it an interesting candidate for the development of materials with specific recognition properties.

Q & A

Q. What are the optimal synthetic routes for 5-Amino-3-bromo-2-pyrrolidinopyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves bromination of a pyridine precursor followed by functionalization of the pyrrolidine moiety. For bromination, protocols analogous to 2-amino-3-methylpyridine bromination (e.g., using NBS or Br₂ in acetic acid at 50–70°C) can be adapted . Substitution reactions (e.g., introducing the pyrrolidine group) may require SNAr conditions with a strong base (e.g., NaH) in anhydrous DMF or THF. Optimization includes:

- Temperature control : Elevated temperatures (80–100°C) improve reaction rates but may increase side products.

- Catalyst screening : Pd catalysts (e.g., Pd(PPh₃)₄) can enhance regioselectivity in cross-coupling steps .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures purity .

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for pyridine), pyrrolidine protons (δ 2.5–3.5 ppm), and NH₂ groups (broad singlet, δ 4.0–5.0 ppm). Bromine’s electronegativity deshields adjacent carbons in ¹³C NMR .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the exact mass (e.g., C₉H₁₁BrN₃: ~258.01 Da). Fragmentation patterns (e.g., loss of Br or pyrrolidine) confirm substituents .

- IR : Stretching frequencies for NH₂ (3300–3500 cm⁻¹) and C-Br (500–600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for studying the electronic properties and reactivity of this compound in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model electronic effects. Key steps:

- Geometry optimization : Compare calculated bond lengths/angles with crystallographic data (if available).

- Frontier Molecular Orbital (FMO) analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps. Bromine’s electron-withdrawing effect lowers LUMO energy, enhancing SNAr reactivity .

- Reaction pathway simulations : Use nudged elastic band (NEB) methods to map transition states in pyrrolidine substitution .

Q. How can researchers resolve contradictions in reported reactivity data of brominated pyridine derivatives under varying catalytic conditions?

- Methodological Answer : Systematic comparison of variables is critical:

- Catalyst screening : Test Pd-, Cu-, and Ni-based catalysts to identify selectivity trends (e.g., Pd for aryl couplings vs. Cu for Ullmann reactions) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates differently than non-polar solvents (toluene).

- Additive studies : Ascorbic acid or phase-transfer catalysts (e.g., TBAB) can suppress side reactions in cross-couplings .

Contradictions often arise from unaccounted steric effects (e.g., ortho-substituents hindering catalysis) or trace moisture deactivating catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.